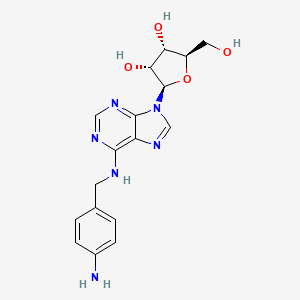

N(6)-(4-Aminobenzyl)adenosine

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUVNAUPWLXPSA-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914949 | |

| Record name | N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95523-13-0 | |

| Record name | N(6)-(4-Aminobenzyl)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095523130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Aminophenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nucleophilic Substitution with 4-Aminobenzylamine

The primary synthetic route involves the reaction of adenosine with 4-aminobenzylamine under nucleophilic substitution conditions. This method leverages the reactivity of the hydroxyl group on the adenosine ribose moiety, which is replaced by the 4-aminobenzyl group. Key steps include:

- Activation of Adenosine : The hydroxyl group at the 5'-position of adenosine is activated using a tosyl chloride or mesyl chloride reagent in anhydrous dichloromethane at 0–5°C.

- Substitution Reaction : The activated adenosine intermediate reacts with 4-aminobenzylamine in dimethyl sulfoxide (DMSO) at 60°C for 12–24 hours. Ultrasonic assistance is employed to enhance dissolution and reaction efficiency.

- Workup and Isolation : The crude product is precipitated using ice-cold diethyl ether, followed by purification via reversed-phase column chromatography (C18 stationary phase, methanol/water gradient elution).

Table 1: Optimization Parameters for Nucleophilic Substitution

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 60°C | 15% |

| Solvent | DMSO | 20% |

| Reaction Time | 18 hours | 10% |

| Catalyst | None required | — |

Reductive Amination Alternative

An alternative pathway employs reductive amination to couple 4-nitrobenzaldehyde with adenosine, followed by reduction to the amine:

- Schiff Base Formation : Adenosine reacts with 4-nitrobenzaldehyde in ethanol under reflux to form an imine intermediate.

- Reduction with Sodium Borohydride : The imine is reduced using NaBH₄ in methanol at room temperature, yielding N-[(4-nitrophenyl)methyl]adenosine.

- Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, affording the final product.

This method avoids harsh substitution conditions but requires additional purification steps to remove residual palladium catalysts.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, industrial protocols utilize continuous flow reactors for the substitution step:

Quality Control Measures

Industrial batches undergo rigorous analytical validation:

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for N-[(4-Aminophenyl)methyl]adenosine Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 98.5 | High | 12,000 |

| Reductive Amination | 65 | 97.2 | Moderate | 15,500 |

| Continuous Flow | 85 | 99.1 | Very High | 9,800 |

The continuous flow method emerges as superior for large-scale production due to its balance of yield, purity, and cost-effectiveness.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N-bis[(4-aminophenyl)methyl]adenosine, forms via over-alkylation. Strategies to suppress this include:

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Aminophenyl)methyl]adenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-[(4-Aminophenyl)methyl]adenosine is an adenosine receptor inhibitor . Research suggests it has a Ki value of 29 nM for Rat ecto-5′-Nucleotidase . The compound is intended for research use only .

Scientific Research Applications

N-[(4-Aminophenyl)methyl]adenosine is explored in various scientific research applications, including:

- TNF-α Inhibition In silico studies suggest that N-[(4-Aminophenyl)methyl]adenosine, among other natural-like compounds, demonstrates strong protein-ligand interactions, indicating its potential as a TNF-α inhibitor . Its docking score was -6.79, attributed to 3 hydrogen bonds and 1 pi-pi stacking . TNF-α is a proinflammatory cytokine involved in immune cell function, cell proliferation, metabolism, inflammation, differentiation, and apoptosis .

- Adenosine Receptor Inhibition N-[(4-Aminophenyl)methyl]adenosine functions as an adenosine receptor inhibitor . Adenosine receptors (ARs) are therapeutic targets, and their modulation has potential therapeutic applications . AR agonists have been proposed for treating autoimmune inflammatory conditions and cardiac and brain ischemia. AR antagonists also display therapeutic potential as kidney protective, antifibrotic, neuroprotective, and antiglaucoma agents .

- GPCR/G Protein Research N-[(4-Aminophenyl)methyl]adenosine is relevant in G protein-coupled receptor (GPCR) research . Adenosine receptors are G protein-coupled receptors, and N-[(4-Aminophenyl)methyl]adenosine can be used to study their function and modulation .

- Other Areas of Research N-[(4-Aminophenyl)methyl]adenosine is applicable to research areas such as anti-infection, apoptosis, immunology/inflammation, neuronal signaling, and PROTAC .

Wirkmechanismus

N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. The compound binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets involved include adenosine A1, A2A, A2B, and A3 receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Targets

Adenosine derivatives are often modified at the N6 position or ribose moiety to tune receptor specificity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*RMSD (Root Mean Square Deviation) reflects ligand-protein complex stability during molecular dynamics simulations. Lower values indicate higher stability.

Key Findings

Receptor Specificity

- N-[(4-Aminophenyl)methyl]adenosine inhibits ecto-5'-nucleotidase, an enzyme regulating extracellular adenosine levels, making it relevant for neurological and inflammatory disorders .

- N⁶-[2-(4-Aminophenyl)ethyl]adenosine (A3 agonist) and N⁶-Cyclohexyladenosine (A1 agonist) activate adenosine receptors, demonstrating that N6 substitutions dictate agonist vs. inhibitor activity .

Molecular Interactions

- Docking Scores: N-[(4-Aminophenyl)methyl]adenosine forms three hydrogen bonds and one π-π interaction with TNF-α, contributing to its docking score of -6.79 . In contrast, 5'-N-Ethylcarboxamidoadenosine (-7.34) shows stronger binding due to additional hydrogen bonds .

- Stability: Higher RMSD fluctuations (6.7–8.7 Å) for N-[(4-Aminophenyl)methyl]adenosine suggest less stable TNF-α binding compared to 5'-N-Ethylcarboxamidoadenosine (3.0–3.7 Å) .

Pharmacokinetic Properties

- Solubility: Unlike N⁶-Cyclohexyladenosine (lipophilic cyclohexyl group), the benzylamine substitution in N-[(4-Aminophenyl)methyl]adenosine enhances water solubility .

Mechanistic Differences

- Substitution Effects: Benzylamine vs. Ethyl-Benzyl: The benzyl group in N-[(4-Aminophenyl)methyl]adenosine provides steric hindrance, favoring receptor inhibition, while the ethyl spacer in N⁶-[2-(4-Aminophenyl)ethyl]adenosine may facilitate agonist activity . Ribose Modifications: 5'-N-Ethylcarboxamidoadenosine’s ribose substitution enhances stability in TNF-α binding, unlike the unmodified ribose in N-[(4-Aminophenyl)methyl]adenosine .

Biologische Aktivität

N-[(4-Aminophenyl)methyl]adenosine is a compound of significant interest in biochemical research due to its structural resemblance to adenosine, a crucial signaling molecule involved in various physiological processes. This article delves into the biological activity of N-[(4-Aminophenyl)methyl]adenosine, highlighting its interactions with purinergic receptors, potential therapeutic applications, and relevant research findings.

Structural Characteristics

N-[(4-Aminophenyl)methyl]adenosine features a molecular formula of C19H23N7O8P, incorporating an adenosine moiety linked to a 4-aminophenyl group via a methyl bridge. The presence of a dihydrogen phosphate group at the 5' position enhances its biological activity by facilitating interactions with various molecular targets, particularly purinergic receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N7O8P |

| Molecular Weight | 453.39 g/mol |

| Key Functional Groups | Aminophenyl, Dihydrogen Phosphate |

The primary mechanism through which N-[(4-Aminophenyl)methyl]adenosine exerts its biological activity is through the modulation of purinergic receptors, particularly the A2A and A2B subtypes. These receptors are known to play critical roles in various physiological processes, including:

- Inflammation Regulation : N-[(4-Aminophenyl)methyl]adenosine has been shown to dampen inflammatory responses by modulating immune cell activity. Studies indicate that it can inhibit superoxide production in neutrophils, thereby reducing oxidative stress during inflammatory responses .

- Cancer Progression : The compound may influence cancer cell signaling pathways, potentially affecting tumor growth and metastasis. Its interaction with adenosine receptors can alter cellular proliferation and apoptosis pathways .

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profiles and potential applications of N-[(4-Aminophenyl)methyl]adenosine:

- Adenosine Receptor Inhibition : Research indicates that N-[(4-Aminophenyl)methyl]adenosine acts as an adenosine receptor inhibitor with a Ki value of 29 nM for rat ecto-5′-nucleotidase. This suggests a potent interaction with adenosine receptors that could be leveraged for therapeutic purposes .

- Inflammatory Response Modulation : A study demonstrated that treatment with N-[(4-Aminophenyl)methyl]adenosine effectively inhibited fMLP-stimulated superoxide production in neutrophils at low concentrations (10^-9 to 10^-8 M), supporting its role in regulating inflammation .

- Potential Therapeutic Applications : Given its ability to modulate immune responses and influence cancer pathways, N-[(4-Aminophenyl)methyl]adenosine is being investigated for potential applications in treating inflammatory diseases and certain cancers. Its structural analogs are also being explored for enhanced selectivity and efficacy against specific adenosine receptor subtypes .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-[(4-Aminophenyl)methyl]adenosine, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-[(4-Nitrophenyl)methyl]adenosine | C19H23N7O8P | Contains a nitrophenyl group; potential different activities due to electron-withdrawing nature. |

| N-[(4-Acetamidophenyl)methyl]adenosine | C19H23N6O8P | Features an acetamidophenyl group; differences in reactivity compared to aminophenyl variant. |

| 2-Aminoadenosine 5'-(dihydrogen phosphate) | C10H14N5O8P | Simpler structure affecting binding properties and biological activity. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the adenosine receptor selectivity of N-[(4-Aminophenyl)methyl]adenosine?

- Methodology : Use competitive radioligand binding assays with subtype-specific antagonists/agonists (e.g., A1, A2A, A3 receptors). For example, measure inhibition constants (Ki) using rat ecto-5′-nucleotidase or recombinant human receptors. Reference the observed Ki of 29 nM for rat ecto-5′-nucleotidase in binding studies . Compare selectivity against related compounds like APNEA (A3 agonist) .

- Key parameters : Include saturation binding curves, IC50-to-Ki conversion using the Cheng-Prusoff equation, and validation with positive controls (e.g., FK453 for A1 antagonism) .

Q. How should researchers handle solubility and stability challenges for N-[(4-Aminophenyl)methyl]adenosine in in vitro assays?

- Methodology : Prepare stock solutions in DMSO at 10 mg/mL with warming to 60°C and brief sonication. Aliquot and store at -80°C for long-term stability (6 months). For working solutions, dilute in assay buffers to avoid DMSO concentrations >0.1%. Monitor degradation via HPLC or LC-MS .

Q. What are the best practices for dose conversion between animal models in preclinical studies?

- Methodology : Use body surface area (BSA) normalization with species-specific Km coefficients. For example, a mouse dose of 20 mg/kg converts to a rat dose via:

Validate pharmacokinetics with plasma concentration-time profiles .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies in TNF-α binding affinity data for N-[(4-Aminophenyl)methyl]adenosine?

- Methodology : Perform 50-ns MD simulations to analyze root-mean-square deviation (RMSD) and fluctuation (RMSF) metrics. For example, the compound exhibits RMSD fluctuations of 6.7–8.7 Å, suggesting conformational flexibility, while TNF-α stabilizes after 30 ns (RMSD 1.8–2.1 Å). Use hydrogen bonding and hydrophobic interaction diagrams to identify critical residues (e.g., Tyr59, Leu120) .

- Validation : Cross-reference with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What strategies address contradictory in vivo efficacy data in inflammation models?

- Methodology :

- Dose optimization : Test multiple doses (e.g., 1–50 mg/kg) in rodent models of acute (LPS-induced) vs. chronic inflammation (collagen-induced arthritis).

- Biomarker analysis : Quantify TNF-α, IL-6, and adenosine deaminase (ADA) levels in serum or tissue lysates.

- Receptor knockout models : Use A2B or A3 receptor-deficient mice to isolate target-specific effects .

Q. How does N-[(4-Aminophenyl)methyl]adenosine compare to structural analogs in computational docking studies?

- Methodology : Perform comparative docking (e.g., AutoDock Vina) with analogs like APNEA or 5'-N-Ethylcarboxamidoadenosine. Analyze docking scores (e.g., -6.79 for N-[(4-Aminophenyl)methyl]adenosine vs. -7.34 for 2-D08) and interaction profiles. Highlight hydrogen bonds (3 for the compound vs. 2 for 2-D08) and π-π stacking with TNF-α’s hydrophobic pockets .

- Validation : Use mutagenesis (e.g., Ala-scanning) to confirm critical binding residues predicted in silico .

Methodological Considerations

Q. What analytical techniques are essential for characterizing synthetic purity and batch-to-batch consistency?

- Methods :

- HPLC : Use a C18 column with UV detection (λ = 260 nm for adenosine analogs).

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm).

- Mass spectrometry : ESI-MS for molecular ion confirmation (m/z 373.4 [M+H]⁺) .

Q. How should researchers design controls to mitigate off-target effects in adenosine receptor studies?

- Controls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.